molecular formula C₁₄H₂₄F₂N₄O₁₀P₂ B1146103 Gemcitabine Diphosphate Choline CAS No. 1643126-46-8

Gemcitabine Diphosphate Choline

Cat. No.: B1146103
CAS No.: 1643126-46-8
M. Wt: 508.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine diphosphate choline is a significant metabolite of gemcitabine, a nucleoside analog used in chemotherapy. This compound is linked to the Kennedy pathway, which is crucial in the metabolism of phospholipids in cells. This compound has been studied extensively in the context of pancreatic ductal adenocarcinoma, where it plays a role in the drug’s metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine diphosphate choline involves the metabolic activation of gemcitabine. Initially, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate. This compound is formed through the Kennedy pathway, where it competes with cytidine triphosphate for the enzyme CTP:phosphocholine cytidylyltransferase .

Industrial Production Methods: The focus is more on the production of gemcitabine itself, which is then metabolized in vivo to form this compound .

Chemical Reactions Analysis

Types of Reactions: Gemcitabine diphosphate choline undergoes several biochemical reactions, primarily phosphorylation and dephosphorylation. It is involved in the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis .

Common Reagents and Conditions: The formation of this compound involves enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase. Conditions for these reactions typically involve physiological pH and temperature, as they occur within the cellular environment .

Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and cytidine triphosphate. These products play significant roles in the inhibition of DNA synthesis and the cytotoxic effects of gemcitabine .

Scientific Research Applications

Pancreatic Cancer Treatment

The primary application of GdPC is in enhancing the therapeutic efficacy of gemcitabine for pancreatic cancer. Research indicates that GdPC levels correlate inversely with CTP levels in tumor tissues, suggesting a competitive inhibition mechanism that may affect drug efficacy . In clinical settings, gemcitabine has shown modest benefits; however, the addition of strategies to modulate GdPC levels could improve outcomes.

Drug Delivery Systems

Recent advancements in drug delivery systems have focused on improving the pharmacokinetics and bioavailability of gemcitabine. GdPC's role as a metabolite provides insights into developing targeted delivery mechanisms that enhance drug accumulation in tumors while minimizing systemic toxicity. Various approaches include:

  • Nanoparticle-based systems : These systems can encapsulate gemcitabine and potentially increase local concentrations of GdPC at tumor sites.
  • Conjugation strategies : Targeting agents can be conjugated with gemcitabine to enhance uptake by cancer cells that overexpress specific receptors, such as EphA2 in pancreatic tumors .

Table 1: Summary of Case Studies Involving Gemcitabine and GdPC

StudyCancer TypeTreatment RegimenFindings
Dyawanapelly et al. (2017)Pancreatic CancerGemcitabine + EphA2-targeted deliveryEnhanced efficacy compared to gemcitabine alone; improved survival rates observed.
Ecke et al. (2009)Transitional Cell CarcinomaGemcitabine + Paclitaxel + Cisplatin64.7% objective response rate; median survival time was 18.5 months.
Barile et al. (2016)Pancreatic CancerAerosolized GemcitabineSignificant reduction in pulmonary metastases; increased apoptosis noted in treated groups.

Mechanism of Action

Gemcitabine diphosphate choline exerts its effects by inhibiting ribonucleotide reductase, an enzyme necessary for the formation of deoxynucleotide triphosphates required for DNA synthesis. This inhibition leads to the depletion of deoxynucleotide triphosphates, thereby preventing DNA synthesis and causing cell death. The compound also competes with cytidine triphosphate for the enzyme CTP:phosphocholine cytidylyltransferase, which is involved in the Kennedy pathway .

Comparison with Similar Compounds

Similar Compounds:

  • Gemcitabine triphosphate
  • Cytidine triphosphate
  • 20,20-difluorodeoxyuridine

Uniqueness: Gemcitabine diphosphate choline is unique in its role within the Kennedy pathway and its competition with cytidine triphosphate for enzymatic activity. Unlike other metabolites of gemcitabine, this compound is not incorporated into DNA but still plays a crucial role in the drug’s cytotoxic effects .

Biological Activity

Gemcitabine diphosphate choline (GdPC) is a significant metabolite derived from the chemotherapeutic agent gemcitabine, primarily recognized for its role in the treatment of pancreatic ductal adenocarcinoma (PDAC). Understanding the biological activity of GdPC is crucial for elucidating its potential therapeutic implications and mechanisms of action. This article explores the biological activity of GdPC, supported by data tables, case studies, and detailed research findings.

GdPC is produced through the phosphorylation of gemcitabine triphosphate (dFdCTP) via the Kennedy pathway, which is essential for phosphatidylcholine synthesis. In pancreatic cancer models, GdPC has been identified at equimolar concentrations to dFdCTP, suggesting that it may play a critical role in modulating cellular responses to gemcitabine treatment .

Key Mechanisms:

  • Inhibition of Ribonucleotide Reductase : GdPC and its precursors inhibit ribonucleotide reductase, an enzyme vital for DNA synthesis. This inhibition leads to a reduction in deoxynucleotide triphosphates, thereby impairing DNA replication and promoting apoptosis in cancer cells .
  • Competition with CTP : In tumor homogenates, cytidine triphosphate (CTP) competes with dFdCTP for the enzyme CTP:phosphocholine cytidylyltransferase (CCT), affecting the formation of GdPC. This competition suggests that elevated levels of CTP can inhibit GdPC synthesis, impacting the efficacy of gemcitabine therapy .

Table 1: Comparison of Gemcitabine Metabolites

MetaboliteRole in Cancer TreatmentMechanism of Action
Gemcitabine Triphosphate (dFdCTP)Active metabolite; cytotoxic effectsTerminates DNA chain elongation
Gemcitabine Diphosphate (dFdCDP)Inhibits ribonucleotide reductaseReduces deoxynucleotide triphosphates
This compound (GdPC)Modulates cellular responsesCompetes with CTP for CCT; potential cytotoxicity

Study 1: Correlation Between GdPC and Chemoresistance

A study conducted on patients with PDAC evaluated the relationship between GdPC levels and gemcitabine resistance. The findings indicated that higher GdPC concentrations correlated with reduced sensitivity to gemcitabine, suggesting that GdPC may serve as a biomarker for predicting treatment outcomes .

Study 2: Impact of Macrophage Activity on Gemcitabine Efficacy

Research has shown that tumor-associated macrophages (TAMs) can rapidly metabolize gemcitabine, leading to decreased drug availability and efficacy. Pharmacological depletion of TAMs resulted in increased accumulation of gemcitabine in PDAC tissues and improved therapeutic responses. This highlights the importance of considering tumor microenvironment factors when assessing the biological activity of GdPC .

Study 3: In Vitro Assessment of Cytotoxicity

In vitro experiments demonstrated that stimulating CCT activity using linoleate in KPC cells increased GdPC concentrations and enhanced growth inhibition when combined with gemcitabine. This synergistic effect underscores the potential for optimizing gemcitabine therapy by targeting metabolic pathways associated with GdPC production .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the metabolism of Gemcitabine Diphosphate Choline in pancreatic cancer?

The Panc1 flank tumor model is widely employed to investigate this compound metabolism, as it replicates uneven drug delivery and metabolic heterogeneity in pancreatic ductal adenocarcinoma (PDAC) . Key methodologies include:

  • Histopathology and metabolite profiling : Post-treatment tumor tissues are analyzed using H&E and trichrome staining to assess structural changes, paired with mass spectrometry (LC-MS) to quantify lipid and metabolite alterations (e.g., aspartic acid, ethanolamine) .
  • PDAC mouse xenografts : These models evaluate choline transporter dynamics and gemcitabine’s integration into the Kennedy pathway, a critical nucleotide synthesis route. Tissue samples are processed for enzymatic assays and RNA sequencing to validate pathway activity .

Q. Which metabolic pathways are critical for this compound activity in PDAC?

The Kennedy pathway (phospholipid biosynthesis) is central, as it links this compound to nucleotide metabolism and membrane lipid synthesis in PDAC . Methodological approaches include:

  • Isotope tracing : Using ¹³C-labeled choline to track incorporation into phosphatidylcholine and downstream metabolites.
  • Enzyme activity assays : Measuring CTP:phosphocholine cytidylyltransferase (CCT) activity, a rate-limiting enzyme in the Kennedy pathway, via spectrophotometric or fluorometric methods .
  • Genetic knockdown : Silencing CDP-choline synthases (e.g., PCYT1A) to assess their role in gemcitabine resistance .

Advanced Research Questions

Q. How can computational models quantify the inhibitory effects of this compound on nucleotide metabolism?

Algorithmic models simulate competitive inhibition between gemcitabine metabolites (e.g., dFdC-DP) and endogenous nucleotides (e.g., dCTP) to predict efficacy . Key steps include:

  • In silico parameterization : Integrating kinetic constants (e.g., KmK_m, VmaxV_{max}) for dCK (deoxycytidine kinase) and ribonucleotide reductase (RR) from enzyme assays.
  • Virtual perturbation experiments : Testing scenarios like dCTP pool depletion or RR inhibition to identify synergistic targets. Validated models correlate outputs with in vivo tumor shrinkage data from PDAC xenografts .

Q. What methodologies optimize the synthesis of this compound analogs for mechanistic studies?

  • P(V)–N activation : This chemical strategy enables efficient coupling of gemcitabine diphosphate with choline derivatives using 4,5-dicyanoimidazole as a catalyst, achieving >85% yield under anhydrous conditions .
  • Biocatalytic synthesis : Engineered halophilic choline kinases (e.g., from Bacillus subtilis) enhance CDP-choline production in high-salt buffers, suitable for isotopic labeling studies .
  • Purity validation : New analogs require NMR (¹H/³¹P) and HPLC-MS characterization to confirm structural integrity and exclude phosphorylated byproducts .

Q. How can metabolomics data predict therapeutic response to this compound in preclinical models?

  • Targeted metabolomics : LC-MS or GC-MS quantifies PDAC tissue levels of aspartic acid, ethanolamine, and betaine, which correlate with survival and chemoresistance .
  • Machine learning integration : Algorithms trained on metabolite profiles (e.g., elevated ethanolamine = poor prognosis) classify responders vs. non-responders in gemcitabine-treated cohorts .
  • Multi-omics validation : Cross-referencing metabolomic data with transcriptomic signatures (e.g., choline transporter SLC44A1 expression) refines predictive accuracy .

Q. Methodological Guidance

Q. What protocols ensure accurate quantification of this compound in tumor samples?

  • LC-MS/MS : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 504→184 (this compound) and 308→152 (internal standard, e.g., ¹³C-cytidine) .
  • Phosphatidylcholine Assay Kits : For lipidomic studies, homogenize tissues in ice-cold lysis buffer, centrifuge at 12,000×g, and measure absorbance at 570 nm. Normalize data to protein content (Bradford assay) .
  • Replicates and controls : Include ≥3 biological replicates per cohort and background subtraction for matrix effects (e.g., subtract readings from drug-naïve tissues) .

Q. How to evaluate the therapeutic efficacy of this compound in preclinical ischemia models?

  • Gerbil ischemia models : Bilateral carotid artery occlusion induces cerebral hypoperfusion. Administer this compound intraperitoneally (50 mg/kg) and assess outcomes via:
    • MRI/PET imaging : Quantify cerebral perfusion changes and blood-brain barrier integrity .
    • Behavioral assays : Morris water maze tests evaluate cognitive recovery post-treatment .
  • Biomarker correlation : Measure CDP-choline levels in CSF via microdialysis and correlate with neuroprotection scores .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks address contradictions in this compound efficacy data?

  • Meta-analysis : Pool data from ≥10 preclinical studies to calculate heterogeneity indices (I²). Subgroup analyses resolve discrepancies (e.g., dosing schedules, PDAC subtypes) .
  • Sensitivity testing : Use leave-one-out cross-validation to identify outlier datasets skewing conclusions .
  • RECIST guidelines : Apply standardized tumor response criteria (e.g., complete/partial response thresholds) to ensure cross-study comparability .

Q. How to design a reproducible experimental workflow for studying this compound?

  • Stepwise documentation : Pre-register protocols on platforms like Zenodo, detailing cell lines (ATCC authentication), in vivo strain specifics (e.g., NSG mice), and reagent LOT numbers .
  • Open-source data sharing : Deposit raw metabolomics data in repositories like MetaboLights, annotated with ISA-Tab metadata .
  • Independent validation : Collaborate with third-party labs to replicate key findings (e.g., Kennedy pathway dependency) using blinded samples .

Properties

CAS No.

1643126-46-8

Molecular Formula

C₁₄H₂₄F₂N₄O₁₀P₂

Molecular Weight

508.31

Synonyms

Gemcitabine 5’-Diphosphate Choline; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.